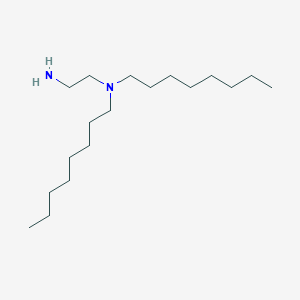

1,2-Ethanediamine, N,N-dioctyl-

Description

1,2-Ethanediamine, N,N-dioctyl- (systematic IUPAC name: N,N-dioctylethane-1,2-diamine) is a diamine derivative where both nitrogen atoms of the ethanediamine backbone are substituted with octyl (-C₈H₁₇) groups. Its molecular formula is C₁₈H₄₀N₂, with a molecular weight of 284.53 g/mol.

Properties

IUPAC Name |

N',N'-dioctylethane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H40N2/c1-3-5-7-9-11-13-16-20(18-15-19)17-14-12-10-8-6-4-2/h3-19H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKOYHXFDKQSXIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN(CCCCCCCC)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H40N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50601748 | |

| Record name | N~1~,N~1~-Dioctylethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50601748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90965-55-2 | |

| Record name | N~1~,N~1~-Dioctylethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50601748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Ethanediamine, N,N-dioctyl- typically involves the reaction of ethylenediamine with octyl halides under basic conditions. The reaction can be represented as follows:

H2NCH2CH2NH2+2C8H17X→C8H17NCH2CH2NC8H17+2HX

where ( \text{X} ) is a halide such as chlorine or bromine. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrogen halide formed during the reaction.

Industrial Production Methods

In industrial settings, the production of 1,2-Ethanediamine, N,N-dioctyl- may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1,2-Ethanediamine, N,N-dioctyl- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: Reduction reactions can convert the compound into secondary or primary amines.

Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions, replacing the octyl groups with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

Oxidation: Amine oxides

Reduction: Secondary or primary amines

Substitution: Various substituted ethylenediamines

Scientific Research Applications

1,2-Ethanediamine, N,N-dioctyl- has several applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.

Biology: The compound can be used in the synthesis of biologically active molecules and as a building block in drug design.

Industry: The compound is used in the production of surfactants, lubricants, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1,2-Ethanediamine, N,N-dioctyl- depends on its application. In coordination chemistry, it acts as a bidentate ligand, forming stable complexes with metal ions. The nitrogen atoms donate electron pairs to the metal center, stabilizing the complex. In biological systems, the compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Shorter Alkyl Substituents

N,N-Dimethyl-1,2-ethanediamine (CAS 110-70-3):

N,N-Diisopropyl-1,2-ethanediamine (CAS 121-05-1):

Aromatic and Functionalized Substituents

N,N′-Bis(phenylmethyl)-1,2-ethanediamine (CAS 140-28-3):

- N,N-Bis(2-chloroethyl)-1,2-ethanediamine (CAS 100517-14-4): Formula: C₆H₁₂Cl₂N₂; MW: 195.08 g/mol . Substituents: Chloroethyl groups.

Long-Chain Alkyl Derivatives

- N,N,N′-Trioctyl-N′-[2-(octylamino)ethyl]-1,2-ethanediamine (CAS 69868-16-2): Formula: C₃₆H₇₇N₃; MW: 560.04 g/mol . Substituents: Three octyl groups and an aminoethyl-octyl chain.

- N1-Octyl-N2-[2-(octylamino)ethyl]-1,2-ethanediamine (CAS 57413-95-3): Formula: C₂₀H₄₃N₃; MW: 325.58 g/mol . Substituents: Octyl and aminoethyl-octyl groups. Properties: Intermediate hydrophobicity; applications in lipid-based drug delivery systems .

Physical and Chemical Properties

*Estimated based on analogs (e.g., trioctyl derivative ).

Biological Activity

1,2-Ethanediamine, N,N-dioctyl- (CAS Number: 1656-55-9) is a diamine compound with significant biological activity and potential applications in various fields, including pharmaceuticals and materials science. This article explores its biological properties, focusing on antimicrobial activity, cytotoxicity, and lipophilicity.

- Molecular Formula : CHN

- Molecular Weight : 284.524 g/mol

- Density : 0.828 g/cm³

- Boiling Point : 363°C at 760 mmHg

- Flash Point : 224.6°C

Antimicrobial Activity

Research has indicated that derivatives of 1,2-ethanediamine exhibit notable antimicrobial properties. For instance, N,N'-bis(2-hydroxylbenzyl)-1,2-ethanediamine derivatives have shown significant in vitro activity against various pathogens.

| Compound | Target Organisms | LC (µM) |

|---|---|---|

| N,N'-Bis(2-hydroxy-5-bromobenzyl)-1,2-ethanediamine | Salmonella enterica | 11.6 |

| N,N'-Bis(2-hydroxy-5-chlorobenzyl)-1,2-ethanediamine | Salmonella enterica | 8.79 |

| N,N'-Bis(2-hydroxy-5-bromobenzyl)-1,2-ethanediamine | Pseudomonas aeruginosa | 86 |

| N,N'-Bis(2-hydroxy-5-chlorobenzyl)-1,2-ethanediamine | Pseudomonas aeruginosa | 138 |

| N,N'-Bis(2-hydroxy-5-bromobenzyl)-1,2-ethanediamine | Staphylococcus aureus | 140 |

| N,N'-Bis(2-hydroxy-5-chlorobenzyl)-1,2-ethanediamine | Staphylococcus aureus | 287 |

These compounds demonstrated the highest efficacy against Salmonella enterica, indicating their potential as lead compounds for developing new antimicrobial agents .

Cytotoxicity and Membrane Interaction

Studies have shown that dioctyldiQAS (related to N,N-dioctyl derivatives) affects erythrocyte membranes by protecting against hypotonic hemolysis and altering membrane permeability. At sublytic concentrations, it was observed to induce the formation of sphero-echinocytes and increase potassium flux across membranes while decreasing Na-K pump activity .

This suggests that the compound can modulate membrane-associated functions and may have implications for drug delivery systems where membrane interaction is crucial.

Lipophilicity Studies

A study aimed at determining the lipophilicity of various ethylenediamine derivatives found a strong correlation between lipophilicity parameters and their biological activities. The logD values were predictive of the compounds' behavior in biological systems. The developed model demonstrated good predictivity for potential metabolites derived from these compounds .

This property is critical as it influences absorption, distribution, metabolism, and excretion (ADME) characteristics of drug candidates.

Case Studies

- Antimicrobial Efficacy : A series of experiments conducted on Staphylococcus aureus and Pseudomonas aeruginosa demonstrated that specific modifications to the ethylenediamine structure significantly enhanced antimicrobial potency. The introduction of halogen substituents was particularly effective in increasing activity against gram-positive and gram-negative bacteria .

- Cytotoxicity Assessment : In vitro studies assessing the cytotoxic effects of dioctyldiQAS on human cell lines revealed that at higher concentrations, there was a marked increase in cell death rates, indicating a dose-dependent response that could be beneficial for targeted therapies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.